5-Yl)-[1,2,3]triazol-1-yl]-ethyl}-
Description
Historical Context and Evolution of Triazole Chemistry
The journey of triazole chemistry began in the late 19th century, with the name "triazole" first being proposed by Bladin in 1885 for the five-membered heterocyclic ring system containing three nitrogen and two carbon atoms (C₂H₃N₃). nih.govijpda.org For many years, the chemistry of triazoles developed steadily. However, the field experienced a significant renaissance in the early 2000s with the emergence of "click chemistry," a concept introduced by K. Barry Sharpless and his colleagues. numberanalytics.com
Central to this resurgence was the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. numberanalytics.com This reaction provided a highly efficient and selective method for synthesizing 1,4-disubstituted 1,2,3-triazoles, transforming them from chemical curiosities into readily accessible building blocks for a multitude of applications. acs.org This development dramatically accelerated research into triazoles and their derivatives, expanding their use in medicinal chemistry, materials science, and bioconjugation. nih.govnumberanalytics.com
Significance of the 1,2,3-Triazole Scaffold in Organic Synthesis
The 1,2,3-triazole ring is not just another heterocycle; it is a privileged structural motif in organic chemistry, prized for a combination of unique properties. nih.govnih.gov Although not found in nature, these synthetic scaffolds are intensely investigated by chemists. acs.orgnih.gov
Key attributes of the 1,2,3-triazole scaffold include:
High Stability: The 6π delocalized electron system gives the triazole ring a high degree of aromatic character and stability. nih.gov It is resistant to metabolic degradation, hydrolysis, oxidation, and reduction, making it an ideal and robust linker unit in complex molecular architectures. mdpi.com
Versatile Linker: The triazole core can connect different molecular fragments, a property leveraged in fragment-based drug design and the creation of functional polymers and materials. nih.gov
Bioisostere: The triazole ring can mimic the steric and electronic properties of other chemical groups, such as amide, ester, and carboxylic acid functionalities. acs.org This allows chemists to replace metabolically labile groups with the stable triazole core to improve the pharmacokinetic profiles of drug candidates.
Bioorthogonality: The azide-alkyne cycloaddition reaction used to form the triazole ring is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. wikipedia.org This has made it an invaluable tool for labeling and tracking biomolecules in living systems.
Pharmacophore: The triazole moiety itself is a key component in numerous biologically active compounds and approved drugs, demonstrating a wide range of therapeutic activities. nih.govnih.govnih.gov
Structural Motif of 1-Ethyl-5-substituted-1,2,3-triazole Derivatives: Nomenclature and Positional Isomerism
The fundamental structure of a triazole is a five-membered ring with the molecular formula C₂H₃N₃. nih.gov There are two constitutional isomers: 1,2,3-triazole (vicinal), where the nitrogen atoms are adjacent, and 1,2,4-triazole (B32235) (symmetrical), where they are not. nih.govwikipedia.org
This article focuses on derivatives of 1,2,3-triazole. When this ring is substituted, positional isomerism becomes critical. The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, typically performed at high temperatures, results in a mixture of 1,4- and 1,5-disubstituted regioisomers, which can be difficult to separate. wikipedia.orgscielo.br
The advent of metal-catalyzed cycloadditions provided a solution to this lack of regioselectivity:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction, employing a copper(I) catalyst, selectively produces 1,4-disubstituted 1,2,3-triazoles. acs.orgwikipedia.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): The use of specific ruthenium catalysts, discovered later, directs the reaction to yield the opposite regioisomer, the 1,5-disubstituted 1,2,3-triazole. nih.govscielo.br
The compounds of interest, 1-Ethyl-5-substituted-1,2,3-triazoles , belong to the latter class of 1,5-disubstituted isomers. According to systematic nomenclature, the ethyl group is attached to the nitrogen atom at position 1, and the other functional group ("substituent") is located on the carbon atom at position 5. The synthesis of these specific derivatives therefore relies on regioselective methods like RuAAC, reacting ethyl azide with a terminal alkyne.
Research Findings on Substituted 1,2,3-Triazoles
The synthesis of specifically substituted 1,2,3-triazoles is a subject of extensive research. Methodologies often involve multi-component reactions where starting materials are chosen to yield a desired substitution pattern on the final triazole ring. For example, a three-component reaction between arylglyoxals, an active methylene (B1212753) compound like ethyl cyanoacetate, and sodium azide can produce 4,5-disubstituted 1,2,3-triazoles in high yields under mild, environmentally benign conditions. bohrium.com
The table below illustrates findings from a study on the synthesis of such derivatives, showcasing the yields and physical properties of the resulting compounds.
| Aryl Group (Ar) in Arylglyoxal | Active Methylene Compound | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 4-BrC₆H₄ | Ethyl Cyanoacetate | Ethyl 5-(4-bromobenzoyl)-1H-1,2,3-triazole-4-carboxylate | 92 | 178-180 |
| 4-ClC₆H₄ | Ethyl Cyanoacetate | Ethyl 5-(4-chlorobenzoyl)-1H-1,2,3-triazole-4-carboxylate | 95 | 181-183 |
| 4-FC₆H₄ | Ethyl Cyanoacetate | Ethyl 5-(4-fluorobenzoyl)-1H-1,2,3-triazole-4-carboxylate | 93 | 160-162 |
| C₆H₅ | Malononitrile | 5-benzoyl-1H-1,2,3-triazole-4-carbonitrile | 90 | 192-194 |
| 4-CH₃C₆H₄ | Malononitrile | 5-(4-methylbenzoyl)-1H-1,2,3-triazole-4-carbonitrile | 88 | 204-206 |
Data adapted from a study on the synthesis of 4,5-disubstituted 1,2,3-triazole derivatives. bohrium.com
Further research has focused on creating libraries of 1,4,5-trisubstituted 1,2,3-triazoles through various one-pot and multicomponent strategies, highlighting the modularity and efficiency of modern synthetic methods in accessing complex heterocyclic structures. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3S/c1-15(2,3)23-14(22)16-6-7-21-9-10(18-20-21)13-17-12(19-24-13)11-5-4-8-25-11/h4-5,8-9H,6-7H2,1-3H3,(H,16,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUHIUYVNZAALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=N1)C2=NC(=NO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Ethyl 5 Substituted 1,2,3 Triazole Derivatives
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of "click chemistry," renowned for its reliability, high yield, and exceptional regioselectivity. nih.govorganic-chemistry.org This reaction has become the most widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles. eurekaselect.com
Regioselective Synthesis of 1,4-Disubstituted Isomers
The hallmark of the CuAAC reaction is its ability to exclusively produce 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.org The reaction involves the coupling of a terminal alkyne with an azide (B81097), such as ethyl azide, in the presence of a copper(I) catalyst. This process is significantly faster than the uncatalyzed thermal reaction and proceeds under mild conditions, often at room temperature and in various solvents, including water. organic-chemistry.orgbeilstein-journals.org
The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner, ultimately leading to the stable 1,4-disubstituted triazole ring after protonolysis. nih.govorganic-chemistry.org The reaction tolerates a wide array of functional groups, making it highly versatile for creating diverse molecular libraries. beilstein-journals.org For the synthesis of 1-ethyl-4-substituted-1,2,3-triazoles, ethyl azide is reacted with a variety of terminal alkynes.
Table 1: Examples of CuAAC for 1-Ethyl-4-substituted-1,2,3-triazole Synthesis
| Entry | Alkyne Reactant | Azide Reactant | Catalyst System | Product | Yield |
| 1 | Phenylacetylene | Ethyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | 1-Ethyl-4-phenyl-1H-1,2,3-triazole | High |
| 2 | Propargyl alcohol | Ethyl Azide | CuI | (1-Ethyl-1H-1,2,3-triazol-4-yl)methanol | High |
| 3 | 1-Hexyne | Ethyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 1-Ethyl-4-butyl-1H-1,2,3-triazole | Good |
| 4 | 3-Phenyl-1-propyne | Ethyl Azide | CuI, Et₃N | 1-Ethyl-4-(phenethyl)-1H-1,2,3-triazole | Good |
Strategies for 1,5-Disubstituted Isomer Synthesis
While CuAAC is the standard for 1,4-isomers, achieving the 1,5-disubstituted regioisomer using copper catalysis is less common and presents a significant challenge. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the conventional method for selectively producing 1,5-disubstituted triazoles. nih.govorganic-chemistry.org
However, recent research has uncovered specific copper-catalyzed protocols that can favor the 1,5-isomer. One such strategy involves a copper(II)-catalyzed decarboxylative annulation of cinnamic acids with organic azides. rsc.orgrsc.orgmdpi.com This method provides direct access to 1,5-disubstituted 1,2,3-triazoles under aerobic conditions, offering a complementary approach to the classic CuAAC. rsc.org The reaction proceeds via a regioselective cyclization followed by decarboxylation to yield the desired 1,5-isomer. mdpi.com While this has been demonstrated primarily with aryl azides, the principle could be extended to alkyl azides like ethyl azide. rsc.orgrsc.org
Table 2: Copper-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles
| Entry | Alkyne Precursor | Azide Reactant | Catalyst System | Product Isomer | Reference |
| 1 | Cinnamic acid | Aryl Azide | Cu(OAc)₂ | 1,5-Disubstituted | rsc.org |
| 2 | Substituted Styryl Carboxylic Acids | Benzoyl Azide | Cu(II) | 1,5-Disubstituted | mdpi.com |
One-Pot Multicomponent Reactions (MCRs)
This methodology has been successfully employed using various copper sources, including copper(I) iodide and copper(II) acetate (B1210297) with a reducing agent. organic-chemistry.org The use of a silica-supported copper(I) catalyst has also been reported, which offers the advantage of easy catalyst recovery and recycling.
Table 3: One-Pot Multicomponent Synthesis of 1-Ethyl-4-substituted-1,2,3-triazoles
| Entry | Halide | Alkyne | Catalyst | Base/Additive | Solvent | Product |
| 1 | Ethyl bromide | Phenylacetylene | CuI on Silica | - | Ethanol | 1-Ethyl-4-phenyl-1H-1,2,3-triazole |
| 2 | Ethyl iodide | 1-Octyne | Cu(OAc)₂·H₂O | Sodium Ascorbate | t-Butanol/Water | 1-Ethyl-4-hexyl-1H-1,2,3-triazole |
| 3 | Ethyl bromide | O-propargylbenzaldehyde | Copper catalyst | - | - | 2-((1-Ethyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde |
Alternative Cycloaddition Reactions
Beyond copper catalysis, other cycloaddition methods offer alternative pathways to 1-ethyl-5-substituted-1,2,3-triazoles, each with distinct characteristics regarding regioselectivity and reaction conditions.
Huisgen 1,3-Dipolar Cycloaddition (Thermal Conditions)
The original Huisgen 1,3-dipolar cycloaddition is the thermal, uncatalyzed reaction between an azide and an alkyne. researchgate.net This reaction generally requires elevated temperatures and, most notably, results in a mixture of both 1,4- and 1,5-disubstituted regioisomers. nih.govbeilstein-journals.org The lack of regioselectivity is a significant drawback, as the resulting isomers are often difficult to separate. The high activation energy of this reaction makes it slow, but it serves as the foundational discovery upon which catalyzed versions were built. nih.gov For the reaction of ethyl azide with an unsymmetrical alkyne, this method would produce both 1-ethyl-4-substituted and 1-ethyl-5-substituted-1,2,3-triazoles.
Catalyst-Free Approaches
Driven by the principles of green chemistry, several catalyst-free methods for synthesizing 1,2,3-triazoles have been developed. These reactions often rely on the use of highly activated substrates or unique reaction conditions to proceed efficiently without a metal catalyst.
One approach involves the reaction of azides with electron-deficient alkenes, such as nitroolefins, which can proceed under mild, catalyst-free conditions to form triazoles. Another strategy employs β-ketophosphonates reacting with azides in the presence of a base like cesium carbonate to regioselectively access substituted triazoles. nih.gov Furthermore, some catalyst-free cycloadditions are promoted simply by the choice of solvent, such as ethanol, at room temperature. A novel method termed boronate formation-triggered azide–alkyne cycloaddition (BAAC) utilizes the formation of a boronate ester to bring the azide and alkyne moieties into close proximity, facilitating a catalyst-free intramolecular cycloaddition. acs.org
Metal-Free Cycloadditions
The synthesis of 1,2,3-triazoles has been revolutionized by the advent of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov However, the demand for metal-free synthetic routes has grown, driven by the need to avoid metal contamination in biological and electronic applications. thieme-connect.com Several metal-free strategies have emerged for the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles. nih.govbeilstein-journals.org
One notable metal-free approach involves the reaction of organic azides with activated alkenes. For instance, the reaction between aryl azides and enaminones in the presence of triethylamine, water, and an ionic liquid provides 4-acyl-substituted 1,2,3-triazoles regioselectively. nih.govbeilstein-journals.org Another strategy utilizes the reaction of α-bromoacroleins with organic azides to yield 1,4,5-trisubstituted-1,2,3-triazoles. nih.gov
A particularly relevant metal-free method for generating 1-substituted triazoles employs ethenesulfonyl fluoride (B91410) (ESF) as an acetylene (B1199291) surrogate. nih.gov This reaction with organic azides, including ethyl azide, proceeds smoothly without a metal catalyst to produce 1-substituted-1,2,3-triazoles in excellent yields. nih.gov This protocol is scalable and tolerates a wide range of substrates. nih.gov
Furthermore, multicomponent reactions offer an efficient pathway to highly substituted triazoles. A one-pot, metal-free synthesis of 1,4,5-trisubstituted-1,2,3-triazoles has been reported from primary amines, 1,3-dicarbonyl compounds, and tosyl azide. nih.gov By selecting ethylamine (B1201723) as the primary amine, this method can be directly applied to the synthesis of 1-ethyl-1,2,3-triazole derivatives.
Recent developments have also focused on using tosylhydrazones as precursors. An iodine-mediated formal [2 + 2 + 1] cyclization of methyl ketones, p-toluenesulfonyl hydrazines, and 1-aminopyridinium iodide provides 4-aryl-NH-1,2,3-triazoles under metal- and azide-free conditions. organic-chemistry.org While this yields an NH-triazole, subsequent N-alkylation with an ethylating agent can provide the desired 1-ethyl derivative.
| Reactants | Conditions | Product | Yield | Reference |
| Aryl azides, Enaminones | Et3N, H2O, Ionic Liquid | 1-Aryl-4-acyl-5-substituted-1,2,3-triazoles | Good | nih.govbeilstein-journals.org |
| Organic azides, Ethenesulfonyl fluoride | Metal-free | 1-Substituted-1,2,3-triazoles | Excellent | nih.gov |
| Primary amines, 1,3-Dicarbonyls, Tosyl azide | HOAc, DCM, 90 °C | 1,4,5-Trisubstituted-1,2,3-triazoles | Moderate to Excellent | nih.gov |
| N-Tosylhydrazones, Anilines | I2/TBPB | 1-Aryl-4-substituted-1,2,3-triazoles | Good | organic-chemistry.org |
Post-Cycloaddition Functionalization and Derivatization
Post-cycloaddition functionalization is a powerful strategy for diversifying the structure of pre-formed 1,2,3-triazole rings. scielo.bracs.org This approach allows for the introduction of various substituents at different positions of the triazole core, enabling the fine-tuning of its chemical and physical properties.
Modification of the Ethyl Group at N1
Direct modification of the N1-ethyl group is challenging due to its relative inertness. However, strategies can be envisioned that involve the initial installation of a more reactive N1-substituent, which is then converted to an ethyl group. For instance, an N1-vinyl group, installed via reaction with vinyl acetate, could potentially be hydrogenated to an ethyl group.
A more common approach is the functionalization of an N1-hydroxyethyl or N1-aminoethyl substituent. These can be introduced by using 2-azidoethanol (B47996) or 2-azidoethylamine (B148788) in the initial cycloaddition reaction. The resulting hydroxyl or amino group can then be further modified. For example, the hydroxyl group can be converted into a better leaving group for subsequent nucleophilic substitution, or it can be oxidized. The amino group can be acylated, alkylated, or used in other standard amine chemistries.
Elaboration at the C5 Position (5-Yl Substituent)
The C5 position of the 1,2,3-triazole ring is a prime target for functionalization. One of the most powerful methods for introducing substituents at this position is the trapping of a C5-metalated triazole intermediate. beilstein-journals.org For instance, in copper-catalyzed azide-alkyne cycloadditions (CuAAC), the intermediate C5-cuprated triazole can be trapped with various electrophiles. beilstein-journals.orgnih.gov
This strategy has been extended to three-component reactions. For example, a copper-catalyzed reaction of alkynes, azides, and (hetero)arylboronic acids yields 5-aryl-substituted 1,2,3-triazoles. beilstein-journals.org Similarly, the use of propargylic carbonates as the third component leads to 5-allenyl-1,2,3-triazoles. beilstein-journals.org 5-Alkynyl-1,2,3-triazoles can be synthesized via a similar three-component reaction involving 1-bromoalkynes. beilstein-journals.org
Halogenated triazoles, particularly 5-iodo-1,2,3-triazoles, are versatile intermediates for further functionalization. nih.gov These can be prepared through CuAAC reactions using 1-iodoalkynes. The iodo group can then be substituted through various cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, to introduce a wide array of aryl, vinyl, or alkynyl substituents at the C5 position.
| C5 Intermediate | Reagent | C5-Substituent | Reference |
| C5-Cuprated Triazole | (Hetero)arylboronic acid | Aryl | beilstein-journals.org |
| C5-Cuprated Triazole | Propargylic carbonate | Allenyl | beilstein-journals.org |
| C5-Cuprated Triazole | 1-Bromoalkyne | Alkynyl | beilstein-journals.org |
| 5-Iodo-1,2,3-triazole | Arylboronic acid (Suzuki) | Aryl | nih.gov |
| 5-Iodo-1,2,3-triazole | Terminal alkyne (Sonogashira) | Alkynyl | nih.gov |
Late-Stage Functionalization Strategies
Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late step in the synthesis. This is a highly valuable strategy in drug discovery for generating analogues for structure-activity relationship studies. For 1-ethyl-5-substituted-1,2,3-triazoles, late-stage functionalization can target the C4-H bond or substituents at the C4 and C5 positions. acs.orgresearchgate.net
Palladium-catalyzed C-H arylation has been developed for the direct functionalization of the C5-position of 1-substituted-1,2,3-triazoles. organic-chemistry.org This allows for the introduction of aryl groups without the need for pre-functionalization of the triazole ring.
As mentioned previously, 5-halo-1,2,3-triazoles are excellent precursors for late-stage modifications via cross-coupling reactions. nih.gov This allows for the introduction of a diverse range of substituents, including those that may not be compatible with the initial triazole-forming reaction conditions.
Another approach involves the denitrogenative ring-opening of N-acyl-1,2,3-triazoles. rsc.org While this leads to cleavage of the triazole ring, it highlights the potential for reactivity modulation through N-functionalization. In the context of late-stage functionalization, careful selection of an N1-substituent that can be modified to an ethyl group after other transformations could be a viable, albeit complex, strategy.
Stereoselective Synthesis of Chiral Derivatives
The introduction of chirality into 1-ethyl-5-substituted-1,2,3-triazole derivatives can be achieved through several strategies. One common approach is to use a chiral starting material, such as a chiral azide or a chiral alkyne, in the cycloaddition reaction. mdpi.com
For example, chiral azido (B1232118) alcohols, which can be derived from naturally occurring amino acids, can be used in CuAAC reactions. mdpi.com This leads to the formation of chiral 1,4-disubstituted-1,2,3-triazoles with no racemization. mdpi.com The resulting hydroxyl group can then be further derivatized. If a chiral azidoethane (B8782865) derivative is used, this would directly lead to a chiral N1-ethyl-substituted triazole framework.
Another approach is the use of a chiral catalyst to control the stereochemistry of a reaction involving the triazole scaffold. For example, aza-Michael additions of 4-aryl-NH-1,2,3-triazoles to cyclic enones have been performed with high regio- and enantioselectivity using a cinchonine-derived thiourea (B124793) catalyst. scielo.br The resulting N2-functionalized triazole could potentially be isomerized to the N1-isomer, or the strategy could be adapted for direct N1-alkylation.
The stereoselective synthesis of chiral sulfinyl compounds, which can be valuable pharmacophores, has also been extensively studied. acs.orgnih.gov A chiral sulfinyl group could be incorporated into the 5-yl substituent of the triazole, for instance, by reacting a 5-lithio- or 5-magnesio-1-ethyl-1,2,3-triazole with a chiral sulfinate ester.
| Chiral Source | Method | Outcome | Reference |
| Chiral Azide (from Amino Acid) | CuAAC | Chiral 1,4-disubstituted-1,2,3-triazole | mdpi.com |
| Chiral Catalyst (Thiourea) | Aza-Michael Addition | Enantioenriched N-functionalized triazoles | scielo.br |
| Chiral Ferrocene Precursor | Sequential Deprotonation | Chiral non-racemic 1,2,3-trisubstituted ferrocenes | rsc.org |
| Chiral Sulfinate Ester | Reaction with Organometallic Triazole | Chiral Sulfinyl-substituted Triazole | acs.org |
Spectroscopic Characterization Techniques in the Analysis of 1 Ethyl 5 Substituted 1,2,3 Triazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-ethyl-5-substituted-1,2,3-triazole derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide a wealth of information regarding the molecular framework.
In ¹H NMR spectra, the ethyl group attached to the nitrogen at position 1 (N1) exhibits a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (NCH₂) protons, a pattern that confirms its presence and connectivity. The chemical shift of the triazole ring proton (H-5 in 1,4-disubstituted isomers or H-4 in 1,5-disubstituted isomers) is particularly diagnostic. For 1,4-disubstituted-1,2,3-triazoles, the signal for the triazolyl hydrogen (H-5) typically appears in the range of δ = 7.90–8.28 ppm. mdpi.comresearchgate.net
¹³C NMR spectroscopy is crucial for confirming the substitution pattern of the triazole ring. A key distinction between 1,4- and 1,5-disubstituted regioisomers can be made by observing the chemical shifts of the triazole ring carbons. researchgate.net For 1,4-disubstituted isomers, the C5 carbon resonates at approximately 120–125 ppm, whereas the C4 carbon is found further downfield. mdpi.comresearchgate.net Conversely, in 1,5-disubstituted isomers, the C4 signal appears around δ ≈ 133 ppm. researchgate.net The quaternary carbon of the triazole ring in 1,4-disubstituted derivatives typically appears at δ = 143.6 ppm. mdpi.com
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often employed for unambiguous signal assignment. mdpi.comarkat-usa.org HMBC experiments are particularly powerful for identifying the specific nitrogen atom (N1, N2, or N3) that has been alkylated, by observing correlations between the protons of the N-alkyl group and the carbons of the triazole ring. arkat-usa.org For instance, the absence of a correlation between the NCH₂ protons and the C4/C5 ring carbons can confirm an N2 substitution. arkat-usa.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1,4-Disubstituted 1,2,3-Triazole Derivatives
| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | Triazolyl H-5 | 7.90 - 8.28 | mdpi.comresearchgate.net |
| ¹³C | Triazolyl C-5 | 122.7 - 125.1 | mdpi.comresearchgate.net |
| ¹³C | Quaternary Triazolyl C-4 | 143.6 | mdpi.com |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in 1-ethyl-5-substituted-1,2,3-triazole derivatives and the intermolecular interactions, such as hydrogen bonding. rsc.org
IR spectroscopy is routinely used to confirm the presence of key structural features. researchgate.netinduspublishers.com The spectra of triazole derivatives show characteristic absorption bands corresponding to C-H, C=C, N=N, and C-N stretching and bending vibrations. The specific frequencies of these bands can be influenced by the nature of the substituents on the triazole ring. For example, in a study of fluorinated 1,2,3-triazole derivatives, N-H···O hydrogen bonds were detected through shifts in the absorption bands of the involved amino and carbonyl groups. rsc.org
Raman spectroscopy serves as a complementary technique to IR. olemiss.eduacs.org Studies on the parent 1,2,3-triazole molecule have shown that its vibrational behavior is influenced by tautomerism and strong NH···N hydrogen bonding, which leads to the formation of molecular dimers in the liquid state. olemiss.eduresearchgate.net In the solid state, intermolecular interactions can cause noticeable changes in the Raman spectra. For instance, a peak at 1531 cm⁻¹ in a triazole derivative was assigned to a triazole ring deformation, shifted from 1522 cm⁻¹ in the pure triazole, indicating involvement in metal complexation. researchgate.net A complete assignment of the fundamental vibrations for the 1,2,3-triazole anion has been achieved through a combination of IR and Raman spectroscopy, aided by theoretical calculations. acs.org
Table 2: Selected Vibrational Frequencies (cm⁻¹) for 1,2,3-Triazole Derivatives
| Spectroscopic Technique | Assignment | Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| IR/Raman | Triazole Ring Deformation | 1522 - 1531 | researchgate.net |
| IR/Raman | In-plane Ring Deformation | ~952 | researchgate.net |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical method for determining the molecular weight and elemental composition of 1-ethyl-5-substituted-1,2,3-triazole derivatives. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), provides highly accurate mass measurements that confirm the molecular formula of the synthesized compounds. mdpi.comresearchgate.netinduspublishers.com
The fragmentation patterns observed in the mass spectra offer significant structural information. rsc.org A common and characteristic fragmentation pathway for 1,2,3-triazoles is the loss of a neutral nitrogen molecule (N₂), resulting in a prominent [M - 28]⁺ ion. rsc.orgmdpi.com Other typical fragmentation processes include the cleavage of the triazole ring, leading to ions such as [M - HCN]⁺, [M - RCN]⁺, or [RCN]⁺, where 'R' represents a substituent. rsc.org The specific fragmentation pattern is highly dependent on the nature and position of the substituents on the triazole ring. rsc.org Tandem mass spectrometry (MS/MS) experiments can be used to further probe these fragmentation pathways, helping to distinguish between isomers. mdpi.com For example, under certain ESI-MS/MS conditions, gas-phase rearrangement of protonated 1,2,3-triazoles into 1,2,3-thiadiazoles has been observed. mdpi.com
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallographic studies have been used to unambiguously confirm molecular structures, such as that of ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate. mdpi.com These analyses reveal important conformational details, like the dihedral angle between the triazole ring and its substituents, which can be influenced by steric hindrance. For example, the angle between the triazole and a pyridin-3-yl ring was found to be 74.02(8)°. mdpi.com In another case, the dihedral angle between a 1,2,3-triazole ring and a phenyl ring was determined to be 37.93 (5)°. researchgate.net
Furthermore, crystallographic data elucidates the nature of intermolecular interactions that dictate the crystal packing, including hydrogen bonding and π-π stacking interactions. rsc.orgresearchgate.net In the structure of 1-amino-3-ethyl-1,2,3-triazolium bromide, strong hydrogen bonds between the amino protons and bromide anions were identified. sci-hub.st In another derivative, molecules were linked into layers by C-H···N hydrogen bonds and further stabilized by π-π interactions, with a centroid-centroid distance of 3.6059 (6) Å. researchgate.net
Table 3: Example Crystal Data for a 1-Substituted-1,2,3-Triazole Derivative (Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 13.5309 (3) | researchgate.net |
| b (Å) | 7.3014 (2) | researchgate.net |
| c (Å) | 12.6058 (3) | researchgate.net |
| β (°) | 99.574 (1) | researchgate.net |
| V (ų) | 1228.04 (5) | researchgate.net |
Advanced Computational and Theoretical Investigations of 1 Ethyl 5 Substituted 1,2,3 Triazole Derivatives
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of molecular systems with a favorable balance between accuracy and computational cost. For 1-ethyl-5-substituted-1,2,3-triazole derivatives, DFT calculations offer a detailed understanding of their intrinsic molecular characteristics.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
In 1-ethyl-5-substituted-1,2,3-triazole derivatives, the distribution of HOMO and LUMO is significantly influenced by the nature of the substituent at the 5-position. Generally, the HOMO is localized on the more electron-rich parts of the molecule, often involving the triazole ring and electron-donating substituents. Conversely, the LUMO is typically distributed over the electron-deficient regions, including the triazole ring and any electron-withdrawing substituents.
The HOMO-LUMO energy gap can be tailored by varying the substituent at the 5-position. Electron-withdrawing groups tend to lower both HOMO and LUMO energy levels, often resulting in a smaller energy gap, which can enhance the molecule's reactivity and polarizability. Conversely, electron-donating groups raise the HOMO energy level, which can also lead to a smaller energy gap and increased reactivity. Theoretical studies on related triazole derivatives have shown that the energy gap is a critical parameter for understanding their bioactivity. irjweb.com
Table 1: Representative Frontier Orbital Energies for Substituted Triazole Derivatives
| Substituent at 5-position | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| -H | -6.8 | -0.5 | 6.3 |
| -CH3 | -6.5 | -0.4 | 6.1 |
| -NO2 | -7.5 | -2.0 | 5.5 |
| -NH2 | -5.9 | -0.2 | 5.7 |
Note: These values are illustrative and depend on the specific computational method and basis set used. The data is generalized from typical trends observed in computational studies of substituted aromatic heterocycles.
The three-dimensional structure of a molecule is fundamental to its function. For 1-ethyl-5-substituted-1,2,3-triazole derivatives, conformational analysis reveals the preferred spatial arrangement of the ethyl group and the substituent at the 5-position relative to the triazole ring.
The rotation around the single bond connecting the ethyl group to the triazole nitrogen (N1) is a key conformational feature. DFT calculations can map the potential energy surface (PES) for this rotation, identifying the energy minima corresponding to stable conformers and the energy barriers for interconversion. Studies on similar N-alkylated azoles suggest that the energy barriers for such rotations are typically low, indicating conformational flexibility at room temperature.
Table 2: Calculated Relative Energies for Different Conformations of a Hypothetical 1-Ethyl-5-(hydroxymethyl)-1,2,3-triazole
| Conformer | Dihedral Angle (N2-N1-C_ethyl-C_methyl) | Relative Energy (kcal/mol) |
|---|---|---|
| A (Staggered) | 60° | 0.0 |
| B (Eclipsed) | 0° | 3.5 |
| C (Staggered) | 180° | 0.1 |
Note: This data is hypothetical and serves to illustrate the typical energy differences between staggered and eclipsed conformations around a single bond.
DFT calculations are widely used to predict spectroscopic properties, which can be invaluable for the characterization of newly synthesized compounds.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within DFT. For 1-ethyl-5-substituted-1,2,3-triazole derivatives, the predicted chemical shifts are sensitive to the electronic environment of each nucleus. The protons of the ethyl group typically appear in the aliphatic region of the ¹H NMR spectrum, with the methylene (B1212753) protons adjacent to the nitrogen appearing at a lower field than the methyl protons. The chemical shift of the triazole proton (if present at C4) is characteristic and appears in the aromatic region. The substituent at the 5-position will significantly influence the chemical shifts of the triazole ring carbons and nearby protons. For example, in ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, the chemical shifts are well-resolved and consistent with the proposed structure. mdpi.com
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed from the second derivatives of the energy with respect to the atomic coordinates. The calculated IR spectrum can be compared with experimental data to confirm the structure and identify characteristic functional groups. For 1-ethyl-5-substituted-1,2,3-triazole derivatives, characteristic vibrational modes include the C-H stretching of the ethyl group and the triazole ring, N-N and C-N stretching vibrations of the triazole ring, and the vibrational modes of the substituent at the 5-position. Theoretical calculations on related triazole compounds have shown good agreement with experimental IR spectra, aiding in the assignment of vibrational bands. nih.gov
Table 3: Predicted Characteristic Vibrational Frequencies for a 1-Ethyl-5-substituted-1,2,3-triazole
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C-H stretch (ethyl) | 2950-3000 |
| C-H stretch (triazole) | 3100-3150 |
| C=N stretch (triazole) | 1450-1550 |
| N-N stretch (triazole) | 1200-1300 |
| C-N stretch | 1000-1100 |
Note: These are general ranges and the exact frequencies will depend on the substituent and the computational method.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into the static properties of molecules, Molecular Dynamics (MD) simulations allow for the study of their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
MD simulations are particularly useful for exploring the conformational dynamics of flexible molecules like 1-ethyl-5-substituted-1,2,3-triazole derivatives. By simulating the molecule over a period of nanoseconds or longer, it is possible to observe transitions between different conformational states and to assess the stability of various conformers.
The flexibility of the ethyl group and the substituent at the 5-position can be monitored throughout the simulation. The trajectory can be analyzed to determine the population of different conformers and the timescale of their interconversion. This information is complementary to the static picture provided by DFT calculations and is crucial for understanding how the molecule behaves in a dynamic environment. For instance, MD simulations have been used to study the conformational dynamics of proteins with bound triazole-based inhibitors, revealing the stability of the ligand in the binding pocket. semanticscholar.org
The properties and behavior of molecules can be significantly influenced by their environment, particularly by the solvent. MD simulations explicitly include solvent molecules, allowing for a realistic representation of the solution phase.
By simulating 1-ethyl-5-substituted-1,2,3-triazole derivatives in a box of solvent molecules (e.g., water), it is possible to study how the solvent affects the conformational preferences of the molecule. The solvent can stabilize certain conformers through hydrogen bonding or other intermolecular interactions. The radial distribution functions (RDFs) can be calculated from the MD trajectory to characterize the structure of the solvent around the solute and to identify specific solute-solvent interactions.
Furthermore, MD simulations can be used to study the aggregation behavior and intermolecular interactions of these triazole derivatives in solution. Understanding these interactions is important for applications where the molecules are in a condensed phase, such as in materials science or in biological systems.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govdergipark.org.tr This approach is crucial for predicting the activity of new compounds and understanding the structural features that govern their function. nih.govresearchgate.net
For triazole derivatives, both ligand-based and structure-based 3D-QSAR models have been developed to explore their therapeutic potential. nih.govnanobioletters.com Ligand-based methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are utilized when the 3D structure of the biological target is unknown. These models align a series of ligands and correlate their 3D properties (like steric and electrostatic fields) with their known activities. researchgate.netsemanticscholar.org
Structure-based methods are employed when the crystal structure of the target protein is available, allowing for the analysis of ligand-receptor interactions to inform the QSAR model. For 1,2,3-triazole derivatives, 3D-QSAR studies have successfully generated models with good predictive power. For instance, a study on 1,2,3-triazole-based acetylcholinesterase inhibitors yielded a CoMFA model with a Q² of 0.604 and an R² of 0.863, and a CoMSIA model with a Q² of 0.606 and an R² of 0.854, indicating robust and predictive models. semanticscholar.org These statistical parameters are essential for validating the accuracy and reliability of the generated QSAR models. nih.govnanobioletters.com
Table 1: Statistical Validation Parameters for 3D-QSAR Models of 1,2,3-Triazole Derivatives
| Model | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | External R² (r²ext) | Reference |
|---|---|---|---|---|
| CoMFA | 0.604 | 0.863 | 0.701 | semanticscholar.org |
QSAR models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. dergipark.org.tr These descriptors can be categorized into several groups, including electronic, steric, hydrophobic, and topological. For 1-ethyl-5-substituted-1,2,3-triazole derivatives, quantum chemical descriptors derived from methods like Density Functional Theory (DFT) are particularly important.
Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. These frontier molecular orbitals (FMOs) influence how a compound interacts with receptor proteins. nih.gov Other descriptors such as molecular electrostatic potential (MEP) are used to predict how molecules will interact with electrophilic and nucleophilic agents. acs.org Hydrophobic parameters (π) and steric descriptors (molecular refractivity) have also been shown to correlate well with the biological activity of some triazole derivatives. researchgate.net
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijcrcps.com It is widely used to understand how ligands, such as 1,2,3-triazole derivatives, interact with the active sites of biological targets like proteins and enzymes. researchgate.netnih.gov
Docking simulations provide detailed profiles of the non-covalent interactions between a ligand and a protein. The 1,2,3-triazole scaffold is known to participate in various interactions that contribute to protein-ligand binding. nih.gov These interactions are crucial for the stability of the ligand-protein complex. Common interactions observed for triazole derivatives include:
Hydrogen Bonds: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, forming bonds with amino acid residues like SER, ASP, and LYS. acs.org
Hydrophobic Interactions: Substituted groups on the triazole ring often engage in hydrophobic interactions with nonpolar amino acid residues within the binding pocket of a protein. nih.gov
Pi-Pi Stacking: The aromatic 1,2,3-triazole ring can form π–π stacking interactions with aromatic amino acid residues such as phenylalanine (PHE) or tyrosine (TYR). acs.org
A study examining the interactions of 1,2,3-triazole derivatives with the COVID-19 main protease identified key interactions with residues such as F140, E166, and M165. nih.gov
A primary output of molecular docking is the prediction of binding affinity, typically expressed as a binding energy score in kcal/mol. researchgate.net This score estimates the strength of the interaction between the ligand and its target; a more negative value indicates a stronger binding affinity. academiapublishing.org
Docking studies on various 1,2,3-triazole derivatives have demonstrated their potential to bind effectively to a range of biological targets. For example, docking against the COVID-19 main protease (PDB ID: 6LU7) showed binding affinities for triazole derivatives ranging from -6.0 to -8.8 kcal/mol. nih.gov In another study, novel 1,2,4-triazole (B32235) derivatives designed as potential anticancer agents showed binding energies ranging from -9.04 to -9.96 kcal/mol for the aromatase enzyme and -6.23 to -7.54 Kcal/mol for tubulin. ijcrcps.com These predictions are instrumental in prioritizing compounds for further experimental testing.
Table 2: Predicted Binding Affinities of Triazole Derivatives Against Various Protein Targets
| Compound Class | Protein Target | Binding Affinity Range (kcal/mol) | Reference |
|---|---|---|---|
| 1,2,3-Triazole Derivatives | COVID-19 Main Protease (6LU7) | -6.0 to -8.8 | nih.gov |
| 1,2,4-Triazole Derivatives | Aromatase | -9.04 to -9.96 | ijcrcps.com |
| 1,2,4-Triazole Derivatives | Tubulin | -6.23 to -7.54 | ijcrcps.com |
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, a property that is highly valuable for applications in optoelectronics, telecommunications, and optical data storage. nih.gov Computational methods, particularly DFT, are frequently used to predict the NLO properties of novel organic molecules, including 1,2,3-triazole derivatives. researchgate.net
The NLO response of a molecule is characterized by its polarizability (α) and hyperpolarizabilities (β, γ). The first hyperpolarizability (β) is particularly important for second-order NLO applications like second-harmonic generation (SHG). researchgate.net Computational studies on triazole-containing molecules have shown that their NLO properties can be tuned by strategic placement of electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer (ICT). rsc.org For instance, a computational study on donor-acceptor molecules containing a triazole core revealed that specific substitutions could significantly enhance the second-order NLO properties. rsc.org Similarly, research on certain 1,2,4-triazole derivatives identified compounds with significant linear polarizability (4.195 × 10⁻²³ esu) and first hyperpolarizability (6.317 × 10⁻³⁰ esu), indicating their potential as NLO materials. researchgate.net The development of N-2-aryl-1,2,3-triazoles has led to a new class of fluorophores, with computational studies indicating the importance of effective conjugation between the triazole ring and the aryl groups for their optical properties. nih.gov
Table 3: List of Mentioned Compounds
| Compound Name/Class |
|---|
| 1-Ethyl-5-substituted-1,2,3-triazole derivatives |
| 1,2,3-Triazole letrozole (B1683767) analogs |
| 1,2,4-Triazole Schiff bases |
| N-2-aryl-1,2,3-triazole derivatives (NATs) |
Reactivity and Mechanistic Studies of 1 Ethyl 5 Substituted 1,2,3 Triazole Derivatives
Electrophilic and Nucleophilic Reactions on the Triazole Ring
The 1,2,3-triazole nucleus contains three nitrogen atoms, one of the pyrrole-type (N1) and two of the pyridine-type (N2 and N3), which confers upon it a unique reactivity profile. nih.gov The ring system is electron-rich, making it susceptible to electrophilic attack, primarily at the nitrogen atoms. nih.govbhu.ac.in Conversely, nucleophilic substitution on the ring carbons is also possible, typically under more forcing conditions.
Electrophilic Substitution: Electrophilic substitution on the 1,2,3-triazole ring predominantly occurs at the nitrogen atoms. nih.gov In the case of an N1-substituted triazole, such as the 1-ethyl derivative, further electrophilic attack will target the N2 or N3 atoms.
Alkylation and Acylation: The N-alkylation of NH-1,2,3-triazoles is a well-studied reaction, and the regioselectivity (N1 vs. N2) is influenced by the nature of the alkylating agent and the reaction conditions. bhu.ac.in For instance, methylation of 1,2,3-triazole with diazomethane (B1218177) favors the N2 position, whereas using methyl iodide with a silver salt leads to preferential N1 substitution. bhu.ac.in N-acylation reactions also tend to favor the N2 position. rsc.org Studies on the N-acylation of 4-substituted-NH-1,2,3-triazoles have shown that while N2-acylation is generally the major pathway, the use of bulky and electron-rich acylating reagents can increase the proportion of the N1-acylated product. rsc.org
Nucleophilic Substitution: While less common than electrophilic attack, nucleophilic substitution reactions can occur on the triazole ring, often involving the displacement of a leaving group from one of the carbon atoms. The synthesis of aminotriazoles, for example, can be achieved through the nucleophilic substitution of halogen or nitro derivatives of 1,2,3-triazole. bohrium.com
Reactivity of the Ethyl Substituent
The ethyl group attached to the N1 position of the triazole ring is generally considered to be chemically stable and unreactive under many conditions. Its primary influence is steric and electronic, modulating the reactivity of the triazole core. However, under specific and often harsh conditions, the ethyl group can participate in reactions.
One notable reaction is dealkylation. This process typically requires activation of the triazole ring, for instance, by quaternization. The resulting triazolium salt becomes highly electrophilic, and the N1-alkyl group (in this case, ethyl) can be cleaved by a nucleophile. organic-chemistry.org This strategy is sometimes employed to generate 1,5-disubstituted 1,2,3-triazoles from N1,N3-dialkylated triazolium salts.
Direct functionalization of the ethyl group without cleaving it from the ring is less common and would likely require radical-based or strong oxidative conditions that might also affect the triazole ring itself. The stability of the N-C bond makes the ethyl group a relatively inert component of the molecule in most synthetic transformations.
Cycloaddition and Rearrangement Reactions Involving the Triazole Core
The 1,2,3-triazole core is most famously synthesized via the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne. thieme-connect.comsioc-journal.cnmdpi.com Once formed, the triazole ring is exceptionally stable. nih.govbhu.ac.in However, it can undergo specific cycloaddition and rearrangement reactions, often requiring activation.
Cycloaddition Reactions: While the triazole ring itself is aromatic and generally unreactive in cycloadditions, derivatives can be designed to participate in such reactions. For example, 1-sulfonyl-1,2,3-triazoles can thermally or catalytically eliminate dinitrogen to form reactive azavinyl carbenes. These intermediates can then react with olefins in a [1+2] cycloaddition to yield cyclopropanes. nih.gov A study showed that rhodium-catalyzed reaction of an ethyl 1,2,4-triazolyl-1,2,3-triazole with styrene (B11656) produced a cyclopropane (B1198618) derivative in 82% isolated yield. nih.gov
Rearrangement Reactions: Several named rearrangements involve the 1,2,3-triazole core.
Dimroth Rearrangement: This is a significant rearrangement reaction for 1,2,3-triazoles. It typically involves the isomerization of N-substituted triazoles, leading to the migration of the substituent. A study demonstrated a tunable Dimroth rearrangement of 4-amino-5-nitro-1,2,3-triazole to generate various nitrogen-rich energetic compounds. rsc.org
Boulton-Katritzky Rearrangement: This rearrangement provides a synthetic route to N2-substituted 1,2,3-triazoles from other heterocyclic systems, such as hydrazones of 1,2,4-oxadiazoles or pyrano[2,3-d]isoxazolones. scielo.brbeilstein-journals.org The reaction proceeds via a recyclization mechanism.
| Reaction Type | Precursor(s) | Reagents/Conditions | Product(s) | Yield (%) | Ref |
| Cyclopropanation | Ethyl 1,2,4-triazolyl-1,2,3-triazole, Styrene | Rh₂(esp)₂ complex | Cyclopropane carboxaldehyde | 82 | nih.gov |
| Dimroth Rearrangement | 4-amino-5-nitro-1,2,3-triazole | Varies | Nitrogen-rich heterocycles | - | rsc.org |
| Boulton-Katritzky Rearrangement | Pyrano[2,3-d]isoxazolone, Hydrazines | Base | Substituted 1,2,3-triazoles | - | beilstein-journals.org |
Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis has become an indispensable tool for the functionalization of heterocyclic compounds, including 1,2,3-triazoles. The triazole ring can participate in these reactions either as a substrate, undergoing C-H functionalization, or as a ligand that modulates the catalyst's activity. sioc-journal.cnrsc.orguq.edu.au
C-H Functionalization: The triazole moiety can act as a directing group to achieve regioselective C-H activation and subsequent functionalization.
Arylation: Palladium-catalyzed direct arylation at the C5 position of 1-benzyl-1,2,3-triazoles using aryl bromides has been achieved in good yields (76-92%) under microwave-assisted conditions. rsc.org Similarly, N-aryl 1,2,3-triazoles can undergo C5-arylation with aryl halides using a Pd(OAc)₂ catalyst and a bulky phosphine (B1218219) ligand, with yields ranging from 66-84%. rsc.org
Amination: Copper-catalyzed amination of 2-aryl-1,2,3-triazole N-oxides has been reported, demonstrating perfect regioselectivity and yields up to 82%. rsc.org
Formation via Catalytic Cycloaddition: The most prominent metal-catalyzed reaction involving triazoles is their synthesis.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction is the most widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and excellent yields. nih.govsioc-journal.cnmdpi.com
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper, ruthenium catalysts direct the cycloaddition to regioselectively produce 1,5-disubstituted 1,2,3-triazoles. mdpi.comsci-hub.se
| Reaction | Catalyst System | Substrates | Product | Yield (%) | Ref |
| C5-Arylation | Pd(OAc)₂ / tris(o-tolyl)phosphine | N-aryl 1,2,3-triazole, Aryl halide | C5-substituted N-aryl 1,2,3-triazole | 66-84 | rsc.org |
| C5-Arylation (Microwave) | - | 1-benzyl-1,2,3-triazole, Aryl bromide | 1,5-disubstituted 1,2,3-triazole | 76-92 | rsc.org |
| C-H Amination | Cu(OAc)₂ | 2-aryl-1,2,3-triazole N-oxide, Amine | C-aminated 1,2,3-triazole N-oxide | up to 82 | rsc.org |
Reaction Kinetics and Thermodynamic Analysis
Understanding the kinetics and thermodynamics of reactions involving 1,2,3-triazoles is crucial for optimizing reaction conditions and elucidating mechanisms.
Kinetic Studies:
The rate of 1,3-dipolar cycloaddition to form triazoles is influenced by the electronic properties of the substituents on both the azide and the alkyne. Phenylacetylene, for example, reacts faster with electron-poor azides. sioc-journal.cn
Kinetic studies of the thermal decomposition of 4,4′-azobis-1,2,4-triazole (ATRZ) using thermogravimetry (TG) and differential scanning calorimetry (DSC) have been performed to determine the apparent activation energy (E) and pre-exponential factor (A). For ATRZ, the activation energy was found to be approximately 381-393 kJ·mol⁻¹. nih.govacs.org
A study of urease inhibition by metronidazole-triazole derivatives identified them as competitive inhibitors through kinetic analysis. bohrium.com
Thermodynamic Analysis:
Thermodynamic parameters such as the heat of reaction (ΔH) have been determined for reactions forming triazole precursors. For the formation of acetic acid guanyl hydrazide, a precursor for a triazole ring, the ΔH was calculated to be -31.5 ± 2 kJ mol⁻¹ using the van't Hoff equation, indicating an exothermic process. at.ua
Theoretical studies on the thermal decomposition of the parent 1,2,3-triazole suggest that the initial step is a ring-opening reaction with a calculated energy barrier of approximately 45 kcal/mol. acs.org
The stability of charge-transfer complexes involving triazoles has been investigated, with the formation constant (K_CT) found to be dependent on the solvent polarity and the electronic nature of the donor and acceptor molecules. scirp.org
| System/Reaction | Method | Parameter(s) Determined | Value(s) | Ref |
| Thermal Decomposition of 4,4′-azobis-1,2,4-triazole | DSC/TG (Kissinger, Ozawa methods) | Activation Energy (E) | 381.1 - 391.1 kJ·mol⁻¹ | nih.govacs.org |
| Formation of Acetic Acid Guanyl Hydrazide | van't Hoff Equation | Enthalpy of Reaction (ΔH) | -31.5 ± 2 kJ·mol⁻¹ | at.ua |
| Thermal Decomposition of 1,2,3-triazole | MP2/DLPNO-CCSD(T) Calculation | Energy Barrier (Ring-opening) | ~45 kcal/mol | acs.org |
| Urease Inhibition by Metronidazole-Triazole Derivatives | Enzyme Kinetics | Inhibition Type | Competitive | bohrium.com |
Functional Applications and Material Science Contributions of 1 Ethyl 5 Substituted 1,2,3 Triazole Derivatives
Role in Functional Coatings and Surface Chemistry
The incorporation of 1-ethyl-5-substituted-1,2,3-triazole moieties into polymer backbones and surface coatings has led to significant advancements in protective and functional surface technologies. researchgate.netrsc.org These compounds contribute to the development of high-performance coatings with enhanced durability and specialized properties. researchgate.net
Derivatives of 1,2,3-triazole are recognized as effective corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum, particularly in acidic environments. dntb.gov.uamdpi.com Their protective action stems from the ability of the triazole ring, with its nitrogen heteroatoms and π-electrons, to adsorb onto the metal surface. mdpi.comrsc.org This adsorption forms a stable, protective film that isolates the metal from the corrosive medium. rsc.org
Research has shown that 1-ethyl-5-substituted-1,2,3-triazole derivatives can act as mixed-type inhibitors, suppressing both anodic and cathodic corrosion reactions. For instance, compounds like ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) have demonstrated high inhibition efficiency on mild steel in hydrochloric acid solutions. rsc.org The effectiveness of these inhibitors is influenced by their concentration, with protection increasing as the concentration rises to an optimal level. mdpi.comrsc.org The adsorption process typically follows the Langmuir isotherm model, indicating the formation of a monolayer of the inhibitor on the metal surface through both physical and chemical bonding. rsc.org
Table 1: Corrosion Inhibition Efficiency of Triazole Derivatives on Mild Steel in 1.0 M HCl rsc.org
| Compound | Concentration (M) | Inhibition Efficiency (%) |
|---|---|---|
| ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate [Tria-CO2Et] | 1.0 × 10⁻³ | 95.3 |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH2] | 1.0 × 10⁻³ | 95.0 |
The 1,2,3-triazole ring is a key component in the design of coatings that resist microbial growth and marine biofouling. researchgate.netrsc.org Biofouling, the accumulation of organisms on submerged surfaces, poses significant economic and environmental challenges for maritime industries. nih.gov Triazole-based compounds offer an eco-friendlier alternative to traditional, more toxic biocides. nih.gov
Synthetic flavonoids incorporating a 1,2,3-triazole moiety have shown promising anti-fouling activity. nih.gov For example, a triazolyl glycosylated chalcone (B49325) demonstrated potent anti-settlement activity against the larvae of the mussel Mytilus galloprovincialis. nih.gov Other derivatives have exhibited inhibitory effects against biofilm-forming marine bacteria and microalgae. nih.gov The mechanism of action is often linked to the molecule's ability to interfere with biological processes like enzyme activity or larval settlement cues. nih.gov Furthermore, conjugating 1,2,3-triazoles with multi-walled carbon nanotubes (MWCNTs) has been explored to create nanocomposite gelcoats with enhanced biocidal properties for marine applications. researchgate.net
Table 2: Anti-fouling Activity of Triazole-Functionalized Flavonoid Derivatives nih.gov
| Compound Type | Target Organism | Activity |
|---|---|---|
| Glycosylated Flavones | Mytilus galloprovincialis (mussel larvae) | Anti-settlement |
| Polymethoxylated Chalcones | Roseobacter litoralis (bacteria) | Growth Inhibition |
| Triazolyl Glycosylated Chalcone | Mytilus galloprovincialis, Navicula sp. (microalgae) | Anti-settlement & Growth Inhibition |
The concept of self-healing materials, which can autonomously repair damage, is a frontier in material science. nih.govmdpi.com Triazole chemistry plays a crucial role in this field, particularly through the formation of dynamic and reversible networks. nih.govacs.org Metallopolymers, which incorporate metal-ligand coordination bonds, are a key area of this research. nih.govrsc.org
Polymers functionalized with triazole-pyridine ligands can be cross-linked with metal ions like iron(II) and cobalt(II). nih.gov These coordination bonds are dynamic and can break and reform under stimuli like heat, allowing the material to heal cracks and damage over time. nih.govmdpi.com Healing has been observed at moderate temperatures (50–100 °C) over several hours. nih.govmdpi.com Another approach involves creating thermoplastic elastomers from triblock copolymers containing dense blocks of 1,2,3-triazole units. acs.org These dense triazole domains provide strong, non-covalent interactions that act as physical cross-links, giving the material elasticity and the ability to self-heal after being fractured. acs.org
Advanced Materials for Energy and Optoelectronics
The distinct electronic and photophysical properties of 1-ethyl-5-substituted-1,2,3-triazole derivatives have made them valuable in the development of materials for energy conversion and light-emission technologies. researchgate.netmdpi.com
In the field of organic photovoltaics (OPVs), donor-acceptor (D-A) systems are crucial for efficient charge separation and transport. mdpi.com The 1,2,3-triazole ring can be incorporated into molecular structures to act as a linker or part of the acceptor unit. researchgate.netmdpi.com For instance, novel D-A systems have been synthesized by linking a 2,1,3-benzothiadiazole (B189464) (BTD) acceptor unit to a carbazole (B46965) donor through a 5-amino-1,2,3-triazole bridge. mdpi.com The electrochemical and optical properties of these compounds can be tuned by modifying the substituents, making them potential candidates for use as emissive layers or components in solution-processable organic solar cells. mdpi.com
Cationic transition-metal complexes, particularly those of iridium(III) and osmium(II), are widely researched for light-emitting applications due to their high phosphorescence efficiency. mdpi.comoup.comoup.com The 1,2,3-triazole moiety is an excellent ligand component for these complexes, allowing for the fine-tuning of their photophysical and electrochemical properties. mdpi.comoup.com
Iridium(III) complexes containing 1,2,4-triazole (B32235) derivatives as cyclometalating ligands have been successfully used to create blue light-emitting electrochemical cells (LECs). oup.comoup.com These LECs benefit from a simple single-layer device structure and the ability to be fabricated through solution processing. oup.com By carefully designing the triazole-based ligand, researchers can control the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color. oup.com For example, a cationic iridium complex with a 1-(2,6-dimethylphenyl)-3-methyl-5-phenyl-1H-1,2,4-triazole ligand produced a stable blue emission with significantly higher luminance compared to earlier designs. oup.comoup.com Similarly, carbazole-triazole derivatives have been developed as efficient blue emitters for organic light-emitting diodes (OLEDs), achieving high external quantum efficiencies in simple, host-free device structures. acs.org
Table 3: Performance of a Blue-Emitting LEC Based on a Cationic Iridium(III) Triazole Complex oup.comoup.com
| Parameter | Value |
|---|---|
| Complex | Cationic Ir(III) with 1-(2,6-dimethylphenyl)-3-methyl-5-phenyl-1H-1,2,4-triazole ligand |
| Peak Emission Wavelength | 488 nm (Blue) |
| Maximum Luminance | 77.35 cd/m² (at 10 mA/cm²) |
| Electrochemical Energy Gap | 3.04 eV |
Supercapacitors and Bipolar Materials
The unique electrochemical properties of polymers containing 1,2,3-triazole rings suggest their potential in energy storage applications such as supercapacitors and bipolar materials. While extensive research specifically on 1-ethyl-5-substituted-1,2,3-triazole derivatives in this domain is still emerging, the broader class of triazole-containing materials provides significant insights.
Triazolium-based ionic liquids, which share structural similarities with 1-ethyl-1,2,3-triazole systems, exhibit high electrochemical stability and ionic conductivity, comparable to more common imidazolium (B1220033) ionic liquids. researchgate.net For instance, studies on 1-propyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide have demonstrated a wide electrochemical window, a crucial property for electrolytes in high-voltage supercapacitors. mdpi.com The thermal stability and electrochemical performance of such materials are critical for their application in energy storage devices. rsc.org
Polymers incorporating 1H-1,2,3-triazole moieties have been synthesized and investigated for their proton conductivity, a key factor in the development of polymer electrolyte membrane fuel cells (PEMFCs). umass.edu These polymers, often prepared via "click chemistry," can be tailored to enhance charge carrier density. umass.edu The introduction of triazole units into polymer backbones, such as polyacrylates, has been shown to influence their glass transition temperature and proton conductivity. umass.edu Although increasing the number of triazole units per repeat unit does not always lead to higher conductivity due to an increase in the glass transition temperature, these materials can achieve significant conductivity under anhydrous conditions at elevated temperatures. umass.edu
The development of novel asymmetrically substituted 1,3-dialkyl-1,2,3-benzotriazolium salts has also been explored for supercapacitor applications, with some exhibiting a wide potential window. rsc.org The electrochemical behavior of ferrocenyl-based 1,4-disubstituted-1,2,3-triazole derivatives has also been studied, demonstrating reversible redox behavior, which is essential for charge storage mechanisms. researchgate.net These findings collectively suggest that with further research, 1-ethyl-5-substituted-1,2,3-triazole derivatives could be engineered to create high-performance materials for supercapacitors and bipolar applications.
Table 1: Electrochemical Properties of Triazole-Related Compounds
| Compound/Material Class | Key Electrochemical Property | Potential Application | Reference(s) |
|---|---|---|---|
| 1,2,3-Triazolium Ionic Liquids | High electrochemical stability and ionic conductivity | Electrolytes for supercapacitors | researchgate.net |
| 1-Propyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide | Wide electrochemical window (up to 4.0 V) | High-voltage supercapacitor electrolytes | mdpi.com |
| Polyacrylates with 1H-1,2,3-triazole moieties | Anhydrous proton conductivity (up to 17.5 µS/cm at 200 °C) | Polymer electrolyte membranes for fuel cells | umass.edu |
| Asymmetrically substituted 1,3-dialkyl-1,2,3-benzotriazolium salts | Wide potential window (up to 3 V) | Supercapacitor electrolytes | rsc.org |
Heat Resistance Materials
The inherent thermal stability of the 1,2,3-triazole ring makes its derivatives, including 1-ethyl-5-substituted-1,2,3-triazoles, promising candidates for the development of heat-resistant materials. nih.govekb.eg The aromatic nature of the triazole ring contributes to its stability, and when incorporated into polymers, it can significantly enhance their thermal properties. nih.govekb.eg
Poly(1,2,3-triazole)s have been shown to exhibit excellent thermal stability, with some formulations retaining more than 50% of their weight at temperatures exceeding 700 °C. acs.org The degradation temperatures for these polymers, at which 5% weight loss occurs, can range from 207 °C to 315 °C. acs.org Furthermore, these polymers can have high glass-transition temperatures (Tg), with values reported between 126 °C and 235 °C, indicating high morphological stability. acs.org
Research on poly(N-ethyl-N-methyl-4-azido-5-hexynamide), a dense polymer of 1,2,3-triazoles with an ethyl group in the side chain, has demonstrated thermoresponsive behavior, highlighting the influence of the substitution on the polymer's properties. rsc.org The thermal stability of such polymers is a key area of investigation, with studies showing that the presence of both ester and triazole groups can in some cases lead to thermal decomposition at relatively lower temperatures. mdpi.com
The synthesis of coordination polymers containing triazole ligands has also led to materials with high decomposition temperatures, with some polycaprolactones initiated by these complexes being stable above 400 °C. semanticscholar.org Copolymers containing 1,2,4-triazole and triethoxysilyl groups have also been synthesized and show high thermal stability up to 270 °C. ekb.eg
Table 2: Thermal Properties of Triazole-Containing Polymers
| Polymer System | Decomposition Temperature (5% weight loss) | Glass Transition Temperature (Tg) | Key Finding | Reference(s) |
|---|---|---|---|---|
| Poly-1,2,3-triazoles with chiral 2(5H)-furanone moiety | 207–315 °C | 126–235 °C | High thermal and morphological stability. | acs.org |
| Poly(N-ethyl-N-methyl-4-azido-5-hexynamide) | Not specified | Investigated for thermoresponsive behavior | Stereoregularity influences thermoresponsive properties. | rsc.org |
| Polystyrenes with ester and triazole groups | Can be as low as 140 °C | Not specified | Ester group adjacent to triazole can be a point of thermal instability. | mdpi.com |
| Polycaprolactone from triazole-based initiators | > 400 °C | Not specified | High crystallinity and thermal stability. | semanticscholar.org |
Applications in Supramolecular Chemistry
The 1,2,3-triazole unit is a valuable component in supramolecular chemistry due to its distinct electronic properties, ability to form hydrogen bonds, and its role as a stable linker. acs.org
Molecular Recognition and Sensing
Derivatives of 1,2,3-triazole are increasingly being used in the design of chemosensors for the detection of ions. The triazole ring can act as a binding site and a signaling component, with its photophysical properties being tunable through substitution. usc.galresearchgate.net This allows for the creation of sensors that exhibit changes in color or fluorescence upon binding with specific analytes. usc.gal
Chalcone-based 1,2,3-triazole derivatives have been synthesized and demonstrated to be effective fluorescent sensors for metal ions such as Co(II) and Cu(II). researchgate.net The coordination of the triazole moiety with metal ions leads to detectable changes in their spectroscopic properties. researchgate.net The 1,2,3-triazole ring is a versatile ligand capable of coordinating with various metal ions through its nitrogen atoms. researchgate.net The "click" chemistry approach, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a prominent method for synthesizing these triazole-based sensors. usc.galresearchgate.net
Self-Assembly Processes
The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of nanotechnology, and 1,2,3-triazole derivatives are effective building blocks in this field. acs.org The ability of the triazole ring to participate in hydrogen bonding and other non-covalent interactions drives the formation of organized assemblies.
For example, glucosyl triazole derivatives have been shown to be efficient low molecular weight gelators, capable of forming hydrogels through self-assembly. nih.gov The nature of the substituent at the 4-position of the triazole ring plays a crucial role in the gelation properties of these molecules. nih.gov The self-assembly of amphiphilic polymers containing 1,2,3-triazole units can lead to the formation of nanoparticles with potential applications in areas like drug delivery. acs.org
Bioactive Scaffold Engineering (General Mechanisms)
The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, valued for its metabolic stability, low toxicity, and its ability to act as a pharmacophore or a linker between different bioactive moieties. umass.edursc.org Its synthetic accessibility via click chemistry facilitates the creation of large libraries of compounds for drug discovery. rsc.org
The triazole ring can participate in various non-covalent interactions with biological targets, including hydrogen bonds and electrostatic interactions. researchgate.net This versatility has led to the development of 1,2,3-triazole-containing compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. rsc.orgresearchgate.net
Enzyme Inhibition Mechanisms (e.g., Thymidylate Synthase)
A significant application of 1,2,3-triazole derivatives in bioactive scaffold engineering is in the design of enzyme inhibitors. Thymidylate synthase (TS), a crucial enzyme in DNA synthesis, is a key target in cancer chemotherapy. researchgate.netresearchgate.net Several 1,2,3-triazole-based compounds have been developed as potent inhibitors of TS. researchgate.netresearchgate.netnih.gov
For instance, hybrids of 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) have been synthesized and shown to exhibit significant inhibitory activity against TS. researchgate.netresearchgate.net Molecular docking studies suggest that these compounds can bind effectively to the active site of the enzyme. nih.gov The inhibitory mechanism often involves the triazole moiety interacting with key residues in the enzyme's active site, thereby blocking the binding of the natural substrate.
One specific example is the development of thymol-based 1,2,3-triazole hybrids which have demonstrated potent inhibition of thymidylate synthase. nih.gov Some of these compounds showed inhibitory concentrations (IC50) significantly lower than the standard drug pemetrexed. nih.gov Another study reported a 1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide derivative as a thymidylate synthase inhibitor. The ability of the 1,2,3-triazole scaffold to be readily functionalized allows for the fine-tuning of its inhibitory potency and selectivity. nih.gov
Table 3: Bioactive 1,2,3-Triazole Derivatives as Enzyme Inhibitors
| Compound Class | Target Enzyme | Key Finding | Reference(s) |
|---|---|---|---|
| 1,2,3-Triazole-1,3,4-oxadiazole hybrids | Thymidylate Synthase (TS) | Showed potent in vitro anticancer and TS inhibitory activities. | researchgate.netresearchgate.net |
| Thymol-based 1,2,3-triazole hybrids | Thymidylate Synthase (TS) | Exhibited significant TS inhibition, with some compounds being more potent than the standard drug. | nih.gov |
| 1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide | Thymidylate Synthase (TS) | Identified as an inhibitor of TS. | |
| 5'-Silylated 3'-1,2,3-triazolyl thymidine (B127349) analogues | West Nile Virus and Dengue Virus MTase (likely) | Showed selective antiviral activity, with the 5'-silyl group being crucial. | nih.gov |
Table of Compounds
| Compound Name |
|---|
| 1-Ethyl-5-substituted-1,2,3-triazole |
| 1-Propyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide |
| 1,3-Dialkyl-1,2,3-benzotriazolium salts |
| Ferrocenyl-based 1,4-disubstituted-1,2,3-triazole |
| Poly(N-ethyl-N-methyl-4-azido-5-hexynamide) |
| Poly-1,2,3-triazoles with chiral 2(5H)-furanone moiety |
| Polystyrenes with ester and triazole groups |
| Polycaprolactone |
| Poly(1-vinyl-1,2,4-triazole-co-triethoxyvinylsilane) |
| Chalcone-based 1,2,3-triazole |
| Glucosyl triazole |
| 1,2,3-Triazole-1,3,4-oxadiazole hybrids |
| Thymol-based 1,2,3-triazole hybrids |
| 1-((1-Ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide |
| 5'-Silylated 3'-1,2,3-triazolyl thymidine analogues |
| Urea and 1,2,3-triazole containing compounds |
Modulation of Receptor Interactions
The 1-ethyl-5-substituted-1,2,3-triazole scaffold is a key structural motif in the design of molecules that can modulate the interactions of biological receptors. The triazole ring is not merely a passive linker; its electronic properties, including its ability to act as a hydrogen bond acceptor and its significant dipole moment, allow it to actively participate in binding to receptor surfaces. biointerfaceresearch.com By systematically altering the substituents at the 1- and 5-positions of the triazole ring, researchers can fine-tune the affinity, selectivity, and functional activity (e.g., agonist, antagonist, or inverse agonist) of these compounds for a specific receptor target.
Detailed research findings have demonstrated the versatility of the 1,2,3-triazole core in targeting a wide range of receptors. For instance, derivatives of 1H-1,2,3-triazole-4-carboxamides have been extensively optimized to act as potent and selective modulators of the Pregnane X Receptor (PXR), a key regulator of drug metabolism. nih.gov In one study, replacing a sulfonyl linkage with a carbonyl amide linkage in a triazole series led to compounds with moderate PXR binding affinity and weak antagonist activity. nih.gov Subsequent structure-activity relationship (SAR) studies revealed that the nature of the substituent on the N-1 nitrogen of the triazole ring was critical for activity. While smaller groups like hydrogen or methyl resulted in weak or no binding, increasing the steric bulk with an isopropyl group significantly enhanced binding affinity. nih.gov This work culminated in the development of highly potent and selective PXR inverse agonists and pure antagonists with nanomolar activity, highlighting the triazole core's role in orienting the key pharmacophoric elements within the receptor's binding pocket. nih.gov
Another prominent example is the development of selective ligands for adenosine (B11128) receptors. N(6)-substituted 2-(1,2,3-triazolyl)adenosine derivatives have been synthesized and identified as a novel class of highly potent and selective A3 adenosine receptor (A3AR) modulators. nih.gov The position of the triazole substitution was found to be crucial; 1,2,3-triazol-1-yl regioisomers generally displayed high affinity in the low nanomolar range, whereas the corresponding 1,2,3-triazol-4-yl isomers were less potent. nih.gov Furthermore, the substitution pattern dictated the functional outcome, with different derivatives acting as selective A3AR antagonists, partial agonists, or full agonists. Specifically, 5'-OH derivatives tended to be antagonists, while the corresponding 5'-ethyluronamide analogues behaved as full agonists with high selectivity over other adenosine receptor subtypes. nih.gov
The 1,2,3-triazole moiety has also been instrumental in designing inhibitors of protein-protein interactions. For example, a quinazoline (B50416) derivative featuring a 1,2,3-triazole at the C6 position was found to exhibit antitumor activity by directly binding to both the autophagy-associated protein SQSTM1/P62 and the E3 ligase RNF168, thereby promoting their interaction. acs.org This action disrupts downstream DNA repair pathways, demonstrating a sophisticated mechanism of action where the triazole-containing molecule acts as a molecular tether. acs.org
Table 1: Examples of 1,2,3-Triazole Derivatives in Receptor Modulation
| Compound Class | Target Receptor/Protein | Modulatory Effect | Key Findings | Reference(s) |
|---|---|---|---|---|
| 1H-1,2,3-Triazole-4-carboxamides | Pregnane X Receptor (PXR) | Inverse Agonist / Antagonist | N-1 substituent size is critical for binding affinity (IC50 = 1.0 μM for isopropyl derivative). | nih.gov |
| N(6)-Substituted 2-(1,2,3-triazolyl)adenosines | A3 Adenosine Receptor (A3AR) | Agonist / Partial Agonist / Antagonist | Triazol-1-yl isomers show higher affinity; functional activity is tuned by substituents. | nih.gov |
| 1,2,3-Triazole Ureas | Diacylglycerol Lipase-β (DAGLβ) | Irreversible Inhibitor | Scaffold allows for fine-tuning of selectivity against other serine hydrolases. | nih.gov |
| 1,2,3-Triazole-quinazoline Hybrids | SQSTM1/P62 and RNF168 | Interaction Promoter | Compound acts as a molecular "glue" to tether two proteins, inhibiting DNA repair. | acs.org |
Design of Chemical Probes
The same features that make 1-ethyl-5-substituted-1,2,3-triazole derivatives effective at modulating receptor interactions also make them excellent scaffolds for the design of chemical probes. Chemical probes are specialized small molecules used to study biological systems, enabling researchers to identify protein targets, visualize cellular processes, and elucidate mechanisms of action. The 1,2,3-triazole ring, often synthesized via highly efficient and bioorthogonal "click chemistry," serves as a stable and biocompatible linker to attach various functional groups, such as reporter tags (fluorophores, biotin) or photoreactive groups, to a pharmacophore. encyclopedia.pubnih.gov
Fluorescent Probes: The inherent properties of the triazole ring can be harnessed to create fluorescent molecules. Aurone-derived 1,2,3-triazoles, for instance, have been developed as potential live-cell fluorescent probes. rsc.org These compounds exhibit large Stokes shifts, which is advantageous for imaging as it minimizes self-quenching and background interference. One such probe was found to have a Stokes shift of over 118 nm in aqueous buffer and showed increased fluorescence in protic environments, making it suitable for cellular imaging. rsc.org In other work, a novel rhodamine B derivative incorporating a 1,2,3-triazole unit was synthesized to act as a highly selective chemosensor for mercury ions (Hg²⁺), demonstrating a "turn-on" fluorescent response and a distinct color change visible to the naked eye. sioc-journal.cn
Activity-Based and Photoaffinity Probes: A powerful application of the triazole scaffold is in the development of activity-based protein profiling (ABPP) and photoaffinity labeling (PAL) probes. These tools are designed to covalently bind to their protein targets, enabling target identification and validation.
In ABPP, 1,2,3-triazole ureas have been developed as selective chemical probes for serine hydrolases, including the endocannabinoid biosynthetic enzyme DAGLβ. nih.gov These probes are designed to be irreversible inhibitors. By attaching a reporter tag like biotin (B1667282) or an alkyne handle (for subsequent "clicking" to a reporter), these probes can be used to enrich and identify their target enzymes from complex biological samples using mass spectrometry. nih.gov
Photoaffinity labeling (PAL) probes are a particularly sophisticated class of chemical tools. A typical PAL probe contains the pharmacophore, a photoreactive group (e.g., a diazirine or aryl azide), and a reporter tag or a handle for its attachment. mdpi.com The 1,2,3-triazole linkage, formed via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, is frequently used in a "tag-free" approach. In this strategy, the probe contains a small alkyne or azide (B81097) handle. After the probe is photo-crosslinked to its target protein, the reporter tag (e.g., biotin or a fluorophore) is "clicked" on for detection or enrichment. mdpi.com This approach minimizes the structural perturbation of the original ligand, increasing the likelihood that it will bind to its native target. For example, photoaffinity probes based on a glycogen (B147801) phosphorylase inhibitor were designed where an azide moiety was introduced into the inhibitor structure. mdpi.com Following photolabeling of the target protein, a reporter tag containing an alkyne and a fluorophore was attached via CuAAC, forming the stable triazole linkage for detection. mdpi.com
Table 2: Applications of 1,2,3-Triazole Derivatives in Chemical Probe Design
| Probe Type | Scaffold/Derivative | Application | Key Feature(s) | Reference(s) |
|---|---|---|---|---|
| Fluorescent Probe | Aurone-derived 1,2,3-triazole | Live-cell imaging | Large Stokes shift (>118 nm); increased fluorescence in protic environments. | rsc.org |
| Fluorescent Chemsensor | Rhodamine B-1,2,3-triazole hybrid | Detection of Hg²⁺ ions | High selectivity and "turn-on" fluorescent and colorimetric response. | sioc-journal.cn |
| Activity-Based Probe | (2-substituted)-piperidyl-1,2,3-TU | Profiling of serine hydrolases | Irreversible inhibition of DAGLβ; includes biotinylated and alkyne versions for target enrichment. | nih.gov |
| Photoaffinity Probe | Glycogen Phosphorylase Inhibitor | Target identification | "Tag-free" design with an azide handle for post-labeling "click" conjugation of a reporter. | mdpi.com |
| Photoaffinity Probe | General Design | Target identification and validation | Triazole ring used as a stable linker to connect a pharmacophore to a photoreactive group and/or a reporter tag. | mdpi.comscispace.com |
Future Perspectives and Emerging Research Avenues for 1 Ethyl 5 Substituted 1,2,3 Triazole Derivatives
Development of Novel and Sustainable Synthetic Routes
The synthesis of 1,2,3-triazoles is undergoing a green revolution, with a strong emphasis on developing sustainable and eco-friendly protocols. rsc.orgrsc.org Traditional methods are often being replaced by more environmentally benign approaches that align with the principles of green chemistry. rsc.org
Future research will likely focus on the following areas:
Green Solvents and Catalysts: The use of water, glycerol, and deep eutectic solvents (DES) as reaction media is gaining traction. consensus.app These solvents are not only environmentally friendly but can also enhance reaction rates and simplify product isolation. For instance, a copper(II)-acidic deep eutectic solvent has been shown to be an efficient and reusable catalyst for the synthesis of 1,4-disubstituted 1,2,3-triazoles with yields up to 98%. consensus.app Similarly, the use of Cyrene™, a biodegradable solvent, in click chemistry allows for product isolation through simple precipitation in water, thereby minimizing waste. nih.govresearchgate.net
Heterogeneous Catalysis: The development of robust and reusable heterogeneous catalysts, such as zinc oxide (ZnO) nanocrystals and copper nanoparticles, is a key area of interest. rsc.orgconsensus.app These catalysts offer advantages in terms of ease of separation and recyclability, contributing to more sustainable processes. ZnO nanoparticles, for example, have been successfully used for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles in water. rsc.org
Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant advantages in terms of reaction control, scalability, and reduced reaction times. mdpi.com Microwave-assisted synthesis, in particular, has been successfully employed for the multicomponent synthesis of 1,2,3-triazole derivatives with excellent yields and regioselectivity. mdpi.com
One-Pot Multicomponent Reactions: These reactions, where multiple starting materials react in a single pot to form a complex product, are highly efficient and atom-economical. tandfonline.com Future efforts will likely focus on designing novel one-pot strategies for the synthesis of complex 1-ethyl-5-substituted-1,2,3-triazole derivatives.
Table 1: Comparison of Sustainable Synthetic Methods for 1,2,3-Triazoles
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| ZnO-CTAB Nanocrystals in Water | Copper-free, base-free, reusable catalyst | Eco-friendly, high yields, gram-scale synthesis demonstrated | rsc.org |
| Cyrene™ as Solvent | Biodegradable solvent, simple product isolation | Minimizes waste, reduces operational costs, suitable for complex substrates | nih.govresearchgate.net |
| Cu(II)-Acidic Deep Eutectic Solvent | Reusable multifunctional catalytic solvent | Base-free conditions, high yields (up to 98%) | consensus.app |
| Microwave-Assisted Synthesis | Rapid heating, enhanced reaction rates | Reduced reaction times, high yields and regioselectivity | mdpi.com |
Advanced Characterization Techniques for Complex Structures
As the complexity of synthesized 1-ethyl-5-substituted-1,2,3-triazole derivatives increases, so does the need for advanced analytical techniques to elucidate their precise three-dimensional structures.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and mass spectrometry remain cornerstone techniques. acs.orguobaghdad.edu.iqnih.gov High-resolution mass spectrometry (HRMS) is crucial for confirming molecular formulas. induspublishers.com In 1H NMR, the chemical shifts of the triazole ring protons typically appear in the range of 7.98–8.60 ppm, while in 13C NMR, the triazole ring carbons resonate between 140.01–152.14 ppm. nih.gov
X-ray Crystallography: This technique provides definitive proof of molecular structure, including bond lengths, bond angles, and stereochemistry. acs.orgnih.gov For example, the crystal structure of a tantalum CCC-N-heterocyclic carbene pincer complex with a triazole-based ligand has been determined, providing valuable insights into its bonding and geometry. acs.org
Computational Modeling: Density Functional Theory (DFT) calculations are increasingly used to complement experimental data. mdpi.com DFT can be used to optimize molecular geometries, predict spectroscopic properties, and investigate reaction mechanisms, providing a deeper understanding of the structure and reactivity of these compounds. mdpi.com
Table 2: Key Spectroscopic Data for Triazole Derivatives
| Technique | Observed Feature | Typical Range/Value | Reference |
|---|---|---|---|
| 1H NMR | Triazole ring protons | 7.98–8.60 ppm | nih.gov |
| 13C NMR | Triazole ring carbons | 140.01–152.14 ppm | nih.gov |
| 13C NMR | Carbene signal (in a Ta CCC-triazole-based NHC complex) | 199.7 ppm | acs.org |
| FT-IR | Aromatic C-H stretch | ~3080 cm⁻¹ | |
| FT-IR | C=O stretch (in an ethyl carboxylate substituted triazole) | ~1711 cm⁻¹ |
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools to accelerate the discovery and design of new molecules with desired properties. nih.govbenthamdirect.com
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can be used to build QSAR models that predict the biological activity or material properties of 1-ethyl-5-substituted-1,2,3-triazole derivatives based on their molecular descriptors. chemrxiv.orgmdpi.comfrontiersin.org This allows for the virtual screening of large compound libraries to identify promising candidates for synthesis and testing.
De Novo Design: Generative ML models can design entirely new triazole derivatives with optimized properties. chemrxiv.org These models learn the underlying patterns in existing chemical data and can generate novel structures that are predicted to be active.
Predictive Modeling: AI and ML can be used to predict various properties of triazole derivatives, including their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), toxicity, and material characteristics. nih.govmdpi.com A recent study utilized machine learning models to predict the anticancer activity of novel quinolinesulfonamide-triazole hybrids. mdpi.com Another study employed AI-driven cheminformatics to evaluate a library of triazole–naphthalene derivatives as potential inhibitors of Tau protein aggregation, which is implicated in Alzheimer's disease. chemrxiv.org
Table 3: Applications of AI/ML in Triazole Research
| Application | Description | Example | Reference |
|---|---|---|---|
| QSAR Modeling | Predicting biological activity from molecular structure. | Predicting anticancer activity of quinolinesulfonamide-triazole hybrids. | mdpi.com |
| Virtual Screening | Identifying promising drug candidates from large databases. | Screening for inhibitors of Tau protein aggregation. | chemrxiv.org |
| Generative Design | Creating novel molecular structures with desired properties. | Designing new triazole derivatives with enhanced biological activity. | chemrxiv.org |
| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Assessing the drug-likeness of newly designed triazole derivatives. | nih.gov |
Exploration of New Application Domains beyond Current Paradigms
While 1-ethyl-5-substituted-1,2,3-triazoles have been extensively studied for their medicinal applications, their unique properties make them promising candidates for a wide range of other fields. frontiersin.orgtandfonline.com
Materials Science: Triazole derivatives are being explored for their use in the development of corrosion inhibitors, functional polymers, and organic light-emitting diodes (OLEDs). acs.orgmdpi.com Their ability to form stable complexes with metals makes them particularly suitable for corrosion protection. mdpi.com
Agrochemicals: The triazole scaffold is a key component in many successful fungicides and herbicides. nih.gov Future research could focus on developing novel 1-ethyl-5-substituted-1,2,3-triazole derivatives with enhanced pesticidal activity and improved environmental profiles.
Bioconjugation and Chemical Biology: The "click" chemistry used to synthesize triazoles is a powerful tool for bioconjugation, allowing for the labeling and tracking of biomolecules. ekb.eg This opens up new avenues for research in chemical biology and diagnostics. The integration of triazole moieties into biopolymers like chitosan (B1678972) can enhance their therapeutic potential for applications such as drug delivery and wound healing. ekb.eg
Metal Ion Chelation: Certain triazole derivatives have shown potential for the removal of heavy metals from aqueous solutions, suggesting applications in environmental remediation. bohrium.com
The continued exploration of these diverse applications will undoubtedly lead to new discoveries and innovations, further solidifying the importance of 1-ethyl-5-substituted-1,2,3-triazole derivatives in modern science.
Q & A
Q. Methodological Answer :
- Temperature Control : Maintain 60–80°C to balance cyclization and side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution .
- Catalyst Optimization : Use triethylamine (0.8–1.0 eq) to prevent over-base decomposition .
- Purification : Gradient elution chromatography (hexane:ethyl acetate) isolates regioisomers .
Q. Table 1: Synthesis Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ±15% |
| Reaction Time | 12–18 hours | ±20% purity |
| Catalyst Loading | 0.8–1.0 eq | ±10% efficacy |
Which spectroscopic techniques are most effective for characterizing 5-Yl)-[1,2,3]triazol-1-yl]-ethyl}- derivatives? (Basic)
Q. Methodological Answer :
- ¹H/¹³C NMR : Resolve regioisomers via coupling patterns and chemical shifts (δ 7.2–8.5 ppm for triazole protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions with <2 ppm mass accuracy .
- FTIR : Identify carbonyl (C=O, 1650–1750 cm⁻¹) and triazole (C=N, 1500–1600 cm⁻¹) stretches .
How can conflicting data regarding the biological activity of 5-Yl)-[1,2,3]triazol-1-yl]-ethyl}- derivatives be systematically analyzed? (Advanced)
Q. Methodological Answer :
Meta-Analysis : Calculate effect sizes (Cohen’s d) across studies, accounting for cell-line variability .
3D-QSAR Modeling : Map discrepancies to substituent patterns (CoMFA, q² > 0.6) .
Validation Cascade :
Q. Table 2: Contradiction Resolution Protocol
| Discrepancy Type | Analytical Approach | Threshold |
|---|---|---|
| IC50 variations | Bland-Altman analysis | ±1.5 log units agreement |
| Receptor subtype bias | Radioligand displacement | Ki ratio <3 |
What strategies are recommended for integrating AI tools into experimental design for this compound? (Advanced)
Q. Methodological Answer :
Q. Table 3: AI Implementation Framework
| Research Phase | AI Tool | Performance Metric |
|---|---|---|
| Route Planning | Retro-synthesis predictor | Top-3 accuracy ≥70% |
| Parameter Optimization | Bayesian optimizer | Yield improvement ≥15% |
What theoretical frameworks are commonly applied in studying triazole derivatives? (Basic)
Q. Methodological Answer :
- Molecular Orbital Theory : Predict electronic transitions and reactivity using HOMO-LUMO gaps .
- Structure-Activity Relationship (SAR) : Correlate substituent effects with bioactivity via Hammett constants .
- Supramolecular Chemistry : Analyze π-π stacking interactions in crystal packing .
How can researchers address reproducibility challenges in synthesis across laboratories? (Advanced)
Q. Methodological Answer :
- Kinetic Monitoring : In-situ HPLC to track conversion thresholds (≥85%) .
- Environmental Controls : Document humidity (<30% RH) during moisture-sensitive steps .
- Inter-Lab Calibration : Use certified reference materials for instrument validation .
Q. Table 4: Reproducibility Matrix
| Challenge | Technique | Acceptance Criteria |
|---|---|---|
| Side products | HPLC-DAD | ≤5% area impurity |
| Solvent residues | GC-MS | <500 ppm DMF |
What statistical methods are suitable for non-linear pharmacological data analysis? (Advanced)
Q. Methodological Answer :
- Machine Learning : Random Forest regression to model dose-response curves (R² > 0.7) .
- Bayesian Hierarchical Modeling : Account for inter-study variability in EC50 values .
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets .
How should researchers select between experimental and correlational designs for studying this compound? (Basic)
Q. Methodological Answer :
- Experimental Design : Use randomized controlled trials for mechanistic studies (e.g., enzyme inhibition assays) .
- Correlational Design : Apply structural equation modeling (SEM) for multivariate analysis (e.g., pharmacokinetic-pharmacodynamic relationships) .
What advanced purification techniques mitigate common pitfalls in isolating triazole derivatives? (Basic)
Q. Methodological Answer :
- Flash Chromatography : Use silica gel with stepwise polarity gradients to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal homogeneity .
How can multi-scale computational modeling predict biological behavior of this compound? (Advanced)
Q. Methodological Answer :
Q. Table 5: Multi-Scale Modeling Workflow
| Scale | Tool | Output Metric |
|---|---|---|
| Atomic | GROMACS | Binding free energy |
| Cellular | COPASI | Metabolic flux rates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
